(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline
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Overview
Description
(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 2-bromoaryl ketones with terminal alkynes in the presence of a copper(I) catalyst and acetonitrile (CH3CN). This reaction proceeds via a three-component [3 + 2 + 1] cyclization, efficiently producing the desired isoquinoline derivative .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes to ensure high yields and efficiency. For example, the use of palladium-catalyzed coupling reactions followed by copper-catalyzed cyclization has been shown to produce isoquinolines in excellent yields and short reaction times . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Cobalt oxide, titanium dioxide, and o-quinone-based catalysts.
Reducing agents: Hantzsch esters and other stoichiometric reductants.
Electrophiles: Heteroaromatic tosylates and phosphates.
Major Products
The major products formed from these reactions include various substituted isoquinolines and quinolines, which have significant applications in medicinal chemistry and other fields .
Scientific Research Applications
(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline involves its interaction with specific molecular targets and pathways. For example, as an α2-adrenoceptor antagonist, it enhances synaptic norepinephrine levels by blocking feedback inhibition processes . This action is mediated through competitive binding to the α2-adrenoceptors, preventing the binding of endogenous ligands .
Comparison with Similar Compounds
Similar Compounds
Quinoline: An aromatic compound with a similar structure but different reactivity and applications.
Isoquinoline: A closely related compound with a benzene ring fused to a pyridine ring, used in various chemical and pharmaceutical applications.
Oxazolines: Compounds containing an oxazole ring, used as ligands and intermediates in organic synthesis.
Uniqueness
(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to act as an α2-adrenoceptor antagonist sets it apart from other isoquinoline derivatives .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline |
InChI |
InChI=1S/C13H17NO2/c1-2-15-13-9-12-11-6-4-3-5-10(11)7-8-14(12)16-13/h3-6,12-13H,2,7-9H2,1H3/t12-,13-/m0/s1 |
InChI Key |
FXINNBLAJXXLQV-STQMWFEESA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@H]2C3=CC=CC=C3CCN2O1 |
Canonical SMILES |
CCOC1CC2C3=CC=CC=C3CCN2O1 |
Origin of Product |
United States |
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